11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide
CAS No.: 33301-24-5
Cat. No.: VC21345392
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 33301-24-5 |
---|---|
Molecular Formula | C19H21NO2S |
Molecular Weight | 327.4 g/mol |
IUPAC Name | (3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H21NO2S/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
Standard InChI Key | SDAOUNLJPTVJAJ-GZTJUZNOSA-N |
Isomeric SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31 |
SMILES | CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31 |
Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31 |
Chemical Identity and Structural Characteristics
11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide belongs to the class of tricyclic compounds containing a seven-membered thiepine ring with two benzene rings fused to it in a [b,e] orientation. The compound is characterized by its distinctive 5,5-dioxide functional group, where the sulfur atom in the thiepine ring is oxidized to contain two oxygen atoms. This structural arrangement contributes to the compound's unique chemical and potential biological properties.
The molecule features a propylidene chain with a terminal dimethylamino group attached to the 11-position of the dibenzothiepine ring system. The double bond in this side chain adopts an (E)-configuration, an important structural feature that distinguishes it from related isomeric compounds. The molecule's core consists of the tricyclic dibenzothiepine system with the sulfur dioxide group providing a distinctive structural and electronic characteristic.
Structural Representation and Molecular Parameters
The compound can be represented through various structural notations, providing different perspectives on its molecular architecture and properties. The table below summarizes key molecular parameters:
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₁NO₂S | |
Molecular Weight | 327.4 g/mol | |
Exact Mass | 327.12930009 Da | |
XLogP3-AA | 2.9 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 3 |
Nomenclature and Alternative Designations
The compound possesses several systematic and alternative names, reflecting its structural features and relationships to other chemical entities. These naming conventions facilitate identification across different chemical databases and literature sources.
Systematic Naming
The primary International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3E)-3-(5,5-dioxo-6H-benzo[c]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine . This systematic name precisely describes the molecular structure, including the (E)-configuration of the double bond in the propylidene chain.
Alternative Names and Identifiers
Several alternative names and identifiers exist for this compound, as summarized in the following table:
Chemical Relationships and Structural Derivatives
The compound 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide represents a specific oxidation state of a broader family of tricyclic compounds with potential pharmacological activity. Understanding its relationship to similar structures provides context for its chemical behavior and potential applications.
Relationship to Dothiepin
This compound is structurally related to dothiepin (also known as dosulepin), a tricyclic antidepressant used in clinical practice. The primary difference is the oxidation state of the sulfur atom - while dothiepin contains a thiepine ring with divalent sulfur, our subject compound features a fully oxidized sulfur atom (sulfone or S,S-dioxide) . This oxidation significantly alters the electronic properties and potentially the pharmacological profile of the molecule.
Dothiepin hydrochloride, the salt form of the related compound without the S,S-dioxide functionality, is used as an antidepressant medication with established clinical applications. The hydrochloride salt form (11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine hydrochloride) has been documented with CAS number 897-15-4 .
Related Compound Variations
Several structural variations of this compound family exist, including:
-
The fumarate salt form: Dibenzo(b,e)thiepin-11-propylamine, 6,11-dihydro-n,n-dimethyl-, 5,5-dioxide, fumarate (1:1)
-
The 2-methyl-substituted derivative: 11-(3-Dimethylaminopropylidene)-2-methyl-6,11-dihydrodibenzo(b,e)thiepine
-
Related propanoic acid derivatives: 3-(6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)propanoic acid
Physical and Chemical Properties
11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide possesses distinctive physical and chemical properties that influence its behavior in various environments and applications.
Physicochemical Parameters
The compound demonstrates specific physicochemical characteristics that define its interactions and potential applications:
Property | Value | Source |
---|---|---|
Water Solubility | Limited (estimated based on LogP) | |
Hydrogen Bond Acceptors | 3 | |
Hydrogen Bond Donors | 0 | |
XLogP3 | 2.9 | |
Rotatable Bonds | 3 |
Structure-Activity Relationships
The relationship between structural features and biological activity provides insight into the potential mechanisms and applications of 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide and related compounds.
Impact of Sulfur Oxidation
The oxidation of the sulfur atom to the S,S-dioxide (sulfone) state significantly alters the electronic distribution and three-dimensional structure of the molecule. This modification can influence:
Side Chain Configuration
The (E)-configuration of the double bond in the propylidene side chain represents a specific geometric arrangement that may be crucial for particular biological interactions. Research on related compounds indicates distinct properties between (E) and (Z) isomers, potentially affecting their pharmacological profiles and applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume